Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate
Overview
Description
Ethyl [1,3]dioxolo[4,5-c]pyridine-6-carboxylate is a heterocyclic compound that features a fused dioxole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [1,3]dioxolo[4,5-c]pyridine-6-carboxylate typically involves multi-step reactions. One efficient method involves the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This one-pot, three-component reaction is notable for its simplicity and high yield.
Industrial Production Methods
While specific industrial production methods for ethyl [1,3]dioxolo[4,5-c]pyridine-6-carboxylate are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like continuous flow synthesis could be explored for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl [1,3]dioxolo[4,5-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s reactivity.
Reduction: This can modify the electronic properties of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl [1,3]dioxolo[4,5-c]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in neurotherapeutics.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl [1,3]dioxolo[4,5-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through interactions with the GABA_A receptor, stabilizing its conformation and enhancing its inhibitory effects on neuronal activity . Molecular dynamic simulations have shown stable interactions with this receptor, supporting its potential as a neurotherapeutic agent .
Comparison with Similar Compounds
Ethyl [1,3]dioxolo[4,5-c]pyridine-6-carboxylate can be compared with other heterocyclic compounds such as:
Indole derivatives: Known for their biological activities, including anticancer and antimicrobial properties.
Pyrrolopyrazine derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial and antiviral effects.
The uniqueness of ethyl [1,3]dioxolo[4,5-c]pyridine-6-carboxylate lies in its fused dioxole and pyridine ring system, which imparts distinct electronic and steric properties, making it a valuable scaffold for drug development and materials science.
Properties
IUPAC Name |
ethyl [1,3]dioxolo[4,5-c]pyridine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-12-9(11)6-3-7-8(4-10-6)14-5-13-7/h3-4H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEFYVLFYGURSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502586 | |
Record name | Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76470-28-5 | |
Record name | Ethyl 1,3-dioxolo[4,5-c]pyridine-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76470-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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